
Thio-THIP
Overview
Description
Thio-THIP is a functionally selective orthosteric agonist of GABAA receptors (GABAARs), first synthesized at the University of Copenhagen . It exhibits a unique pharmacological profile, distinguishing itself through its preferential activation of α4β1δ and α4β3δ receptor subtypes while displaying negligible activity at α4β2δ and γ2-containing GABAARs . This selectivity makes this compound the first ligand capable of discriminating between β2- and β3-containing GABAAR subtypes, a breakthrough in studying native receptor heterogeneity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thio-THIP involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester to produce aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of these synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and environmentally sustainable strategies, such as the use of elemental sulfur and base-free generation of trisulfur radical anions, are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thio-THIP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Neuropharmacological Applications
Thio-THIP has been extensively studied for its interactions with GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The compound exhibits a distinct functional profile across different subtypes of GABA-A receptors.
GABA-A Receptor Modulation
- Agonistic Activity : this compound displays pronounced agonistic activity at the α4β1δ and α4β3δ GABA-A receptor subtypes. This selectivity makes it a valuable tool for studying the role of these receptors in various neurological conditions .
- Antagonistic Activity : It shows weak antagonist activity at other subtypes such as α1, α2, and α5 GABA-A receptors. This differential activity suggests that this compound could be used to selectively modulate receptor function without broadly affecting all GABAergic signaling .
Functional Studies
Research indicates that this compound can evoke significant currents through extrasynaptic GABA-A receptors in certain neuronal populations, such as cerebellar granule cells. However, it does not significantly affect synaptic currents in other regions like the dentate gyrus granule cells . This highlights its potential for targeted therapeutic interventions.
Therapeutic Potential
The unique properties of this compound suggest several therapeutic applications, particularly in treating neurological disorders.
Anxiety and Depression
Given its action on GABA-A receptors, this compound may have potential as an anxiolytic or antidepressant agent. Its ability to selectively activate specific receptor subtypes could lead to fewer side effects compared to traditional benzodiazepines, which often act on multiple receptor types indiscriminately .
Epilepsy Treatment
The modulation of extrasynaptic GABA-A receptors by this compound may also provide a novel approach to epilepsy treatment. By enhancing inhibitory neurotransmission selectively, it could help stabilize neuronal excitability without the sedative effects associated with other treatments .
Research Findings and Case Studies
Several studies have documented the pharmacological profile and potential applications of this compound:
Mechanism of Action
Thio-THIP exerts its effects by selectively binding to and activating specific subtypes of GABA A receptors. It acts as an agonist at alpha 4 beta 1 delta and alpha 4 beta 3 delta GABA A receptors, leading to the opening of chloride ion channels and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and modulation of synaptic transmission .
Comparison with Similar Compounds
Thio-THIP vs. THIP (Gaboxadol)
THIP, a δ-subunit-preferring agonist, is the prototypic tool for studying extrasynaptic δ-GABAARs. Key differences include:
- Receptor Selectivity : THIP activates α4βδ and α6βδ subtypes broadly, while this compound selectively targets α4β1δ/α4β3δ with minimal α4β2δ activity .
- Functional Outcomes :
- In cerebellar granule cells, both induce tonic currents, but this compound’s effects are 4× larger under conditions of low intracellular Ca²⁺ or PKC inhibition .
- THIP (2 µM) produces stronger tonic currents in the dentate gyrus (-2.4 ± 0.7 pA/pF) compared to this compound (-0.3 ± 0.3 pA/pF) under baseline recording conditions .
- Neurotoxicity : THIP is tolerated up to 3 mM in cortical networks, whereas this compound induces neurotoxicity at concentrations >100 µM, limiting its therapeutic applicability .
Table 1: this compound vs. THIP
This compound vs. Gabazine (GBZ)
Gabazine, a competitive GABAAR antagonist, contrasts with this compound in mechanism and regional effects:
- Mechanism : GBZ antagonizes synaptic GABAARs, while this compound activates extrasynaptic/perisynaptic α4β1/3δ receptors .
- Spatial Specificity :
- GBZ preferentially inhibits distal dendritic receptors in dentate gyrus granule cells (DGGCs), reducing distal-evoked IPSCs by 60% compared to this compound’s 30% .
- This compound’s effects on miniature inhibitory postsynaptic currents (mIPSCs) are independent of recording conditions, unlike GBZ, which shows slower kinetics in low-Ca²⁺ conditions .
This compound vs. Bicuculline (BIC) and Picrotoxin (PTX)
- Bicuculline : A cis-competitive antagonist with broad activity at γ2-containing GABAARs. Unlike this compound, BIC suppresses both synaptic and extrasynaptic currents indiscriminately .
Key Research Findings and Implications
- Subtype-Specific Modulation : this compound’s β1/β3 selectivity provides insights into the functional roles of α4βδ subtypes in thalamocortical relay neurons and neuropsychiatric disorders .
- Kinase Sensitivity : this compound’s efficacy is enhanced under conditions of PKC inhibition or Ca²⁺ chelation, unlike THIP, suggesting differential regulation of α4β1/3δ receptors by phosphorylation .
- Limitations : Neurotoxicity at high concentrations restricts this compound’s use in vivo, necessitating structural analogs with improved safety profiles .
Biological Activity
Thio-THIP (Thio-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) is a compound of significant interest due to its interaction with GABA_A receptors, which play a crucial role in neurotransmission and various neurological processes. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is known to act as both an agonist and antagonist at various GABA_A receptor subtypes. Specifically, it exhibits:
- Agonist Activity : Primarily at the α4βδ subtype, which is associated with tonic inhibition in the central nervous system.
- Antagonist Activity : Notably at the α5β3γ2 subtype, which has implications for cognitive functions and memory processes. This dual action suggests that this compound may modulate GABAergic transmission in a context-dependent manner .
Binding Affinity and Efficacy
The binding affinity and efficacy of this compound have been characterized in various studies:
Receptor Subtype | Binding Affinity (Ki) | Efficacy |
---|---|---|
α4βδ | High | Agonist |
α5β3γ2 | Moderate | Antagonist |
The compound has shown significant effects on intracellular calcium levels in cell lines expressing these receptors, indicating its potential to influence neuronal excitability .
In Vitro Studies
In vitro studies have demonstrated that this compound can increase intracellular calcium concentrations in C6 glioma cells and skeletal muscle-derived myotubes. This effect is attributed to its action on purinoceptors, further highlighting its multifaceted biological activity .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Cognitive Enhancement : A study indicated that this compound's antagonistic effects on α5β3γ2 receptors could enhance cognitive performance in animal models. This suggests potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease .
- Anxiolytic Effects : Another investigation reported that this compound administration resulted in anxiolytic-like effects in rodent models. The modulation of GABA_A receptor activity supports its use as a potential anxiolytic agent .
- Neuroprotective Properties : Research has also pointed to neuroprotective effects of this compound against excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases where glutamate toxicity is a concern .
Q & A
Basic Research Questions
Q. What distinguishes Thio-THIP’s pharmacological activity from other GABA_A receptor agonists like THIP?
this compound exhibits subunit-selective partial agonism, distinguishing it from THIP. Specifically, it acts as a partial agonist at α4β1δ and α4β3δ receptors but shows negligible activity at α4β2δ or αβγ receptors. This selectivity allows researchers to isolate δ-containing GABA_A receptors in native systems, unlike THIP, which broadly targets δ and γ subtypes . Methodologically, its β3-subunit preference makes it a critical tool for probing α4βδ receptor function in studies comparing β subunit contributions.
Q. What concentration ranges are safe and effective for this compound in neuronal network experiments?
this compound induces neurotoxic effects at concentrations ≥300 μM, limiting its usable range to ≤100 μM in neuronal cultures. At 30–100 μM, it modulates δ-containing receptors without cytotoxicity, as demonstrated in cortical network assays. Researchers should validate dose-response curves in pilot studies and avoid extrapolating results beyond 100 μM without toxicity controls .
Q. How does this compound’s selectivity for β subunits inform experimental design in receptor studies?
this compound discriminates between β2- and β3-containing receptors, enabling targeted studies of β3/δ subtypes. For example, in HEK-293 cells expressing α4β1/3δ receptors, this compound (100 μM) induces threshold currents (TCDs) of -1.2 ± 0.1 pA/pF, whereas β2-containing receptors show negligible responses. Researchers should confirm subunit composition via qPCR or immunoblotting before testing this compound to avoid confounding results .
Advanced Research Questions
Q. How do experimental conditions (e.g., recording solutions, temperature) influence this compound’s effects on δ-containing GABA_A receptors?
this compound’s efficacy varies with recording conditions. For example, in HEK-293 cells, TCDs induced by 100 μM this compound were -1.2 pA/pF in low-chloride solutions (Condition D) but only -0.3 pA/pF in high-chloride conditions (Condition B). Temperature also modulates receptor kinetics: at 37°C, GABA’s EC50 is 0.35 μM, but this compound’s partial agonism may require longer incubation times to stabilize currents. Standardizing ionic conditions and temperature is critical for reproducibility .
Q. How can researchers resolve contradictions in this compound’s activity across recombinant vs. native receptor systems?
Discrepancies arise from differences in receptor subunit stoichiometry or auxiliary proteins. For instance, this compound shows potent agonism in recombinant α4β3δ receptors but weaker effects in native dentate gyrus granule cells (DGGCs). To reconcile this, combine single-cell RNA sequencing (to confirm subunit expression) with pharmacological isolation using antagonists like picrotoxin (PTX). Cross-validating findings in β3-knockout models can further clarify subtype-specific effects .
Q. What methodological strategies mitigate this compound’s neurotoxicity in long-term electrophysiological studies?
Neurotoxicity at high concentrations (≥300 μM) limits prolonged exposure. Researchers can:
- Use lower concentrations (10–30 μM) with prolonged recording intervals to assess cumulative effects.
- Pair this compound with neuroprotective agents (e.g., BDNF) in cultured networks.
- Monitor cell viability via lactate dehydrogenase (LDH) assays post-experiment .
Q. How does this compound’s partial agonism impact data interpretation in synaptic vs. extrasynaptic receptor studies?
Unlike full agonists (e.g., GABA), this compound’s partial efficacy complicates quantification of receptor occupancy. For example, in DGGCs, 100 μM this compound generates smaller TCDs (-1.2 pA/pF) compared to GABA, suggesting lower receptor activation. Normalize responses to maximal GABA currents in the same preparation to estimate relative efficacy. Additionally, use inverse agonists (e.g., gabazine) to isolate constitutive activity .
Q. Methodological Best Practices
- Subunit Verification : Always confirm receptor subunit expression (e.g., α4, β3, δ) via immunohistochemistry or RNA profiling before attributing effects to this compound .
- Concentration Controls : Include vehicle and toxicity controls (e.g., LDH assays) in concentration-response experiments .
- Standardized Protocols : Predefine recording conditions (e.g., ionic composition, temperature) to minimize variability in electrophysiological assays .
Properties
CAS No. |
97164-95-9 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H8N2OS/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) |
InChI Key |
DZYJTJJQGHXSFN-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C(=O)NS2 |
Canonical SMILES |
C1CNCC2=C1C(=O)NS2 |
Synonyms |
4,5,6,7-tetrahydroisoxazolo(3,4c)pyridin-5-ol Thio-THIP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.